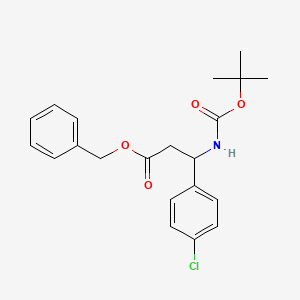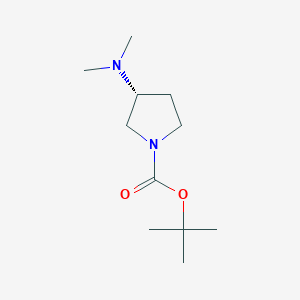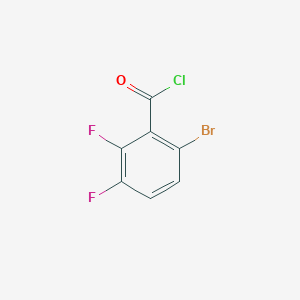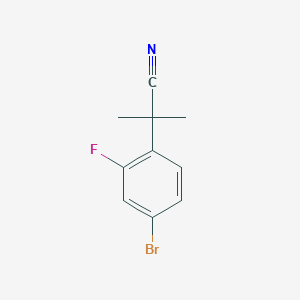
2-(4-溴-2-氟苯基)-2-甲基丙腈
概述
描述
“4-Bromo-2-fluorobiphenyl” is a chemical compound with the molecular formula CHBrF . It has an average mass of 251.094 Da and a monoisotopic mass of 249.979340 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluorobiphenyl” consists of a biphenyl group with bromine and fluorine substituents .Physical And Chemical Properties Analysis
“4-Bromo-2-fluorophenol” has a boiling point of 90 °C/15 mmHg and a flash point of 98 °C. It has a specific gravity of 1.76 and a refractive index of 1.57 . “Methyl 2-(4-bromo-2-fluorophenyl)acetate” has a molecular weight of 247.06 .科学研究应用
合成和中间体
2-(4-溴-2-氟苯基)-2-甲基丙腈在各种化合物的合成中起着至关重要的作用。例如,它是非甾体抗炎和镇痛材料的制造中的关键中间体,如在2-氟-4-溴联苯的合成中所见(Qiu, Gu, Zhang, & Xu, 2009)。此外,它是许多PI3K/mTOR抑制剂和喹啉抑制剂的重要中间体(Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015)。
药物应用
这种化合物用于合成非甾体抗雄激素,如4'-氰基-3-[(4-氟苯基)磺酰基]-2-羟基-2-甲基-3'-(三氟甲基)-丙酰苯胺,这对医疗治疗至关重要(Tucker & Chesterson, 1988)。
材料科学应用
在材料科学中,2-(4-溴-2-氟苯基)-2-甲基丙腈的衍生物用于制造具有大液晶范围的新系列低熔点酯类化合物。这些化合物,如Gray和Kelly(1981)报道的那些,具有电光性能应用,并在新材料开发中显示潜力(Gray & Kelly, 1981)。
化学合成优化
对涉及2-(4-溴-2-氟苯基)-2-甲基丙腈的化合物合成过程进行优化的研究是显著的。例如,对阿托伐他汀钙的关键中间体4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯丁酰胺的合成已经改进,以获得更高的产量和效率(Zhang Yi-fan, 2010)。
分析化学
在分析化学中,利用2-(4-溴-2-氟苯基)-2-甲基丙腈等化合物有助于研究溶解反应性和建立苄基溴化物的新标度,如YBnBr标度。这项研究有助于理解这些化合物的反应动力学和性质(Liu & Sheu, 1991)。
纳米技术
纳米技术也受益于这些化合物的使用。例如,从涉及这些化合物的异二功能聚芴基建筑块中衍生出的增强亮度发射调谐纳米颗粒,为该领域的进展铺平了道路(Fischer, Baier, & Mecking, 2013)。
安全和危害
“4-Bromo-2-fluorophenol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCTXASXKDFYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

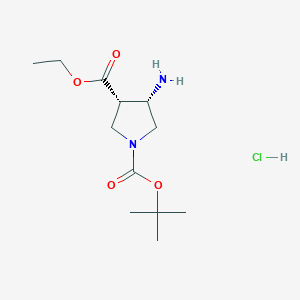
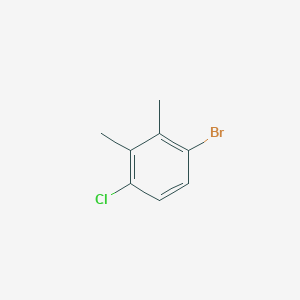
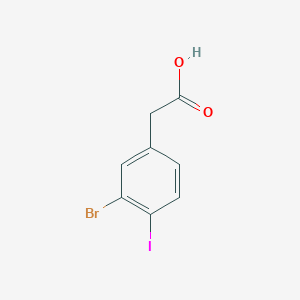
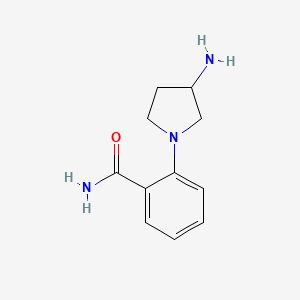
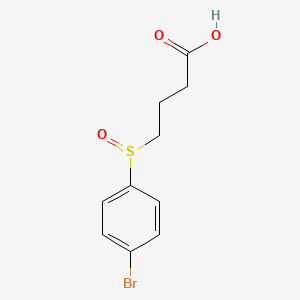
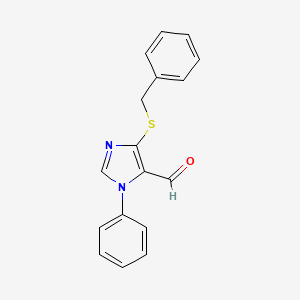
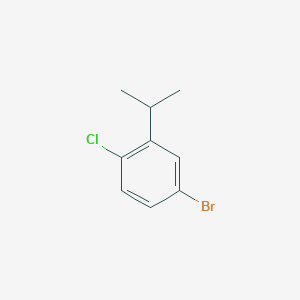
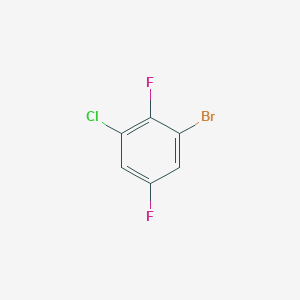
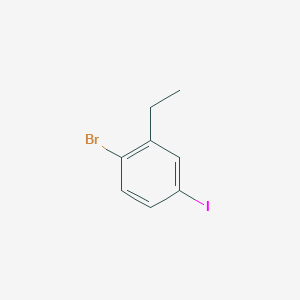
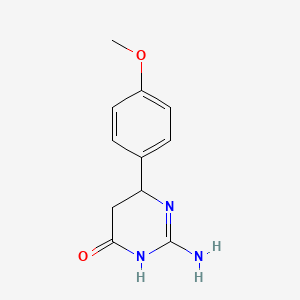
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
